molecular formula C23H21ClN4O4S B2925427 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 946322-49-2

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2925427
CAS RN: 946322-49-2
M. Wt: 484.96
InChI Key: QNHFTJZJOKLBNY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the thioether group might be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like acetamide could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antitumor and Antibacterial Applications

The compound has been explored for its potential as a thymidylate synthase inhibitor, which is significant in antitumor research. A study by Gangjee, Qiu, and Kisliuk (2004) synthesized a series of analogs potentially inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells, thus exhibiting antitumor properties (Gangjee, Qiu, & Kisliuk, 2004). Additionally, Maddila et al. (2016) synthesized derivatives showing significant in vitro antibacterial and antifungal activity, hinting at its potential in combating microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Analgesic and Anti-inflammatory Properties

The synthesis of related thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory properties indicate the compound's potential in pain management and inflammation treatment. Selvam et al. (2012) found that certain derivatives exhibited significant activities in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antioxidant and Antitumor Activities

Further research by El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of certain synthesized compounds, suggesting the potential of this compound in oxidative stress-related conditions and cancer treatment (El-Moneim, El‐Deen, & El-Fattah, 2011).

Structural Analysis for Drug Development

The structural analysis of similar compounds is crucial for understanding their interactions and potential as drug candidates. Subasri et al. (2016) performed crystal structure analyses of related compounds, providing insights into their molecular conformations (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Gangjee et al. (2005) synthesized and evaluated analogs of this compound as dual inhibitors of dihydrofolate reductase and thymidylate synthase, key targets in antitumor therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).

properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c24-15-2-1-3-16(9-15)25-21(29)12-33-23-26-18-6-7-28(11-17(18)22(30)27-23)10-14-4-5-19-20(8-14)32-13-31-19/h1-5,8-9H,6-7,10-13H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHFTJZJOKLBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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